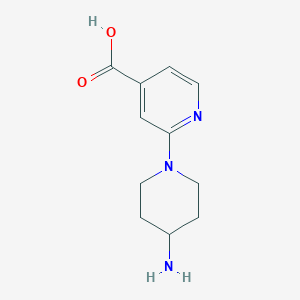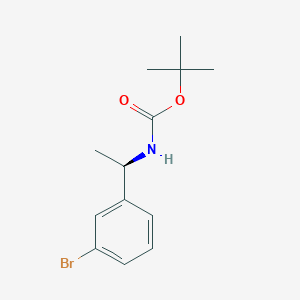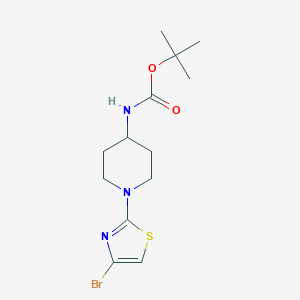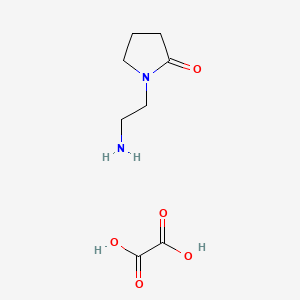
2-(4-aminopiperidin-1-yl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-aminopiperidin-1-yl)isonicotinic acid is a synthetic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. This compound belongs to the class of pyridine carboxylic acids and has gained importance in scientific research due to its unique physical and chemical properties.
准备方法
The synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve the use of ethanol, triethylamine, and heating at 55°C for 10 minutes to 3 hours . Industrial production methods often involve bulk custom synthesis and procurement .
化学反应分析
2-(4-aminopiperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include ethanol, triethylamine, and heating at specific temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-aminopiperidin-1-yl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential therapeutic effects, including its role in inhibiting the proliferation of cancer cells.
Medicine: It has been investigated for its potential use in drug development and as a clinical agent against various types of cancer.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G1/G0 phase . Additionally, it can induce apoptosis in cancer cells through the mitochondrial-induced pathway, involving the release of cytochrome c and activation of caspase systems .
相似化合物的比较
2-(4-aminopiperidin-1-yl)isonicotinic acid can be compared with other similar compounds, such as:
2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid: This compound has a similar structure but differs in the position of the amino group.
Piperidine derivatives: These compounds share the piperidine moiety and have been studied for their pharmacological applications.
The uniqueness of this compound lies in its specific chemical structure and its potential therapeutic applications, particularly in cancer research .
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYBPMDIWWPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)



![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)
![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)



